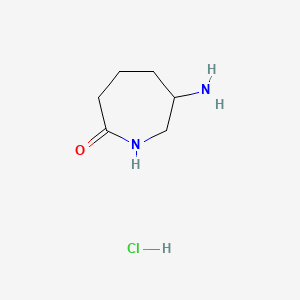

6-Aminoazepan-2-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Aminoazepan-2-one hydrochloride (CAS Number: 1292369-18-6) is an organic compound with the chemical formula C6H13ClN2O . It belongs to the class of azepane derivatives and is commonly used in pharmaceutical research and synthesis .

Synthesis Analysis

The synthetic pathway for 6-Aminoazepan-2-one hydrochloride involves the cyclization of an appropriate precursor. While specific details may vary, the general approach includes the formation of the azepane ring from a linear precursor containing an amine and a carbonyl group. Further, the hydrochloride salt is typically obtained by treating the free base with hydrochloric acid .

Molecular Structure Analysis

The molecular structure of 6-Aminoazepan-2-one hydrochloride consists of a seven-membered azepane ring with an amino group (NH2) and a carbonyl group (C=O). The hydrochloride counterion balances the positive charge on the amino group. The compound’s linear formula is C6H13ClN2O .

Chemical Reactions Analysis

- Ring-Opening Reactions : The azepane ring can be opened under specific conditions to yield different derivatives .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis and Chemical Properties

One-Pot Microwave-Assisted Synthesis : Amino-1,5-benzoxazepines, including derivatives similar to 6-Aminoazepan-2-one hydrochloride, have been synthesized using one-pot microwave-assisted synthesis. These compounds were evaluated for their antioxidant activity and lipid peroxidation inhibition, showcasing their potential in biochemical applications (Neochoritis et al., 2010).

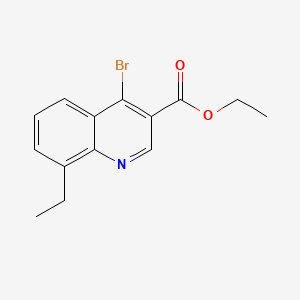

Chemical Structure and Analysis : The chemical structure and properties of compounds similar to 6-Aminoazepan-2-one hydrochloride, like (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, have been extensively studied. These analyses are crucial for understanding the pharmacological and chemical behavior of such compounds (Xia et al., 2013).

Biological and Pharmacological Activities

Antitumor Activity : Novel derivatives of 6-amino-2-phenylbenzothiazoles, which are structurally related to 6-Aminoazepan-2-one hydrochloride, have shown significant antitumor activities against various malignant human cell lines. This highlights the potential of such compounds in cancer research and therapy (Racané et al., 2006).

Synthesis of Pharmacological Agents : The synthesis of benazepril hydrochloride, an anti-hypertensive drug, involves key intermediates structurally similar to 6-Aminoazepan-2-one hydrochloride. This underlines the role of such compounds in the synthesis of clinically significant medications (Ji Peng-wei, 2010).

Additional Applications

DNA Metabolism Research : A nitrofuran derivative, structurally related to 6-Aminoazepan-2-one hydrochloride, has been studied for its effects on DNA metabolism in Escherichia coli. This indicates the potential of similar compounds in genetic and cellular studies (Kato et al., 1966).

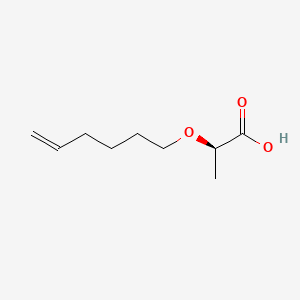

Stereoselective Synthesis : Hydroxylated 3-aminoazepanes, which share structural similarities with 6-Aminoazepan-2-one hydrochloride, have been synthesized using a multi-bond forming tandem process. This kind of research is vital for developing new synthetic methods in chemistry (Ahmad & Sutherland, 2012).

Safety And Hazards

将来の方向性

Research on 6-Aminoazepan-2-one hydrochloride continues to explore its applications in drug discovery, organic synthesis, and material science. Investigations into its biological activity, pharmacological properties, and potential therapeutic uses are essential for future advancements .

For more detailed information, you can refer to the Ambeed, Inc. product page . If you have any specific questions or need further clarification, feel free to ask!

特性

IUPAC Name |

6-aminoazepan-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-5-2-1-3-6(9)8-4-5;/h5H,1-4,7H2,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXLWSYWZOMWDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC(=O)C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80740891 |

Source

|

| Record name | 6-Aminoazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminoazepan-2-one hydrochloride | |

CAS RN |

1292369-18-6 |

Source

|

| Record name | 6-Aminoazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride](/img/structure/B595931.png)

![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)

![Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)](/img/structure/B595947.png)